Cas no 3396-99-4 ((2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol)
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol Chemical and Physical Properties
Names and Identifiers
-
- (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol
- Methyl α-D-Galactopyranoside
- Methyl α-D-Galactopyranoside Monohydrate
- Methyl alpha-D-Galactopyranoside
- Methyl α-D-Galactopy
- METHYL-a-D-GALACTOPYRANOSIDE(RG)
- Methyl-Alpha-D-Galactopyranoside
- Methyl-α- galactopyranoside
- METHYL-α-D-GALACTOPYRANOSIDE
- 1-O-METHYL-GALACTOSIDE
- MEHTYL-A-D-GALACTOPYRANOSIDE
- Methyl alpha-D-Galactopyranoside Monohydrate
- methyl alpha-D-galactoside
- Methyl α-D-galactoside
- METHYL-A-D-GALACTOPYRANOSIDE
- Galactopyranoside,methyl, a-D- (8CI)
- 1-O-Methyl-a-D-galactopyranoside
- Methyl a-D-galactopyranoside
- Methyl a-D-galactoside
- Methyl a-galactopyranoside
- NSC 33684
- alpha-methyl-d-galactoside
- alpha-methylgalactoside
- Me-alpha-Gal
- Methyl-galactopyranoside
- Methyl alpha-galactoside
- alpha-methyl D-galactoside
- alpha-methyl D-galactopyranoside
- Methyl-alpha-D-galactoside
- HOVAGTYPODGVJG-PZRMXXKTSA-N
- 1-o-methyl-alpha-d-galactopyranoside
- .
- (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
- CS-0130438
- DTXSID30187575
- AM83974
- Methyl alpha-D-galactopyranoside, purum, >=98.0% (sum of enantiomers, HPLC)
- DS-6002
- NSC-33684
- 4ndu
- a-methyl-D-galactoside
- 1-Methyl-D-galactopyranoside
- Galactopyranoside, methyl, alpha-D-
- Methyl alpha -D-galactopyranoside
- BDBM50034081
- Galactopyranoside, methyl, .alpha.-D-
- Methyl .alpha.-D-galactoside
- UNII-ESJ6UY55QN
- .alpha.-Methyl-D-galactoside
- AMG
- alpha-D-GalpOMe
- SCHEMBL505008
- Methyl ?-D-Galactopyranoside
- 1-O-Methyl-.alpha.-d-galactopyranoside
- alpha-Methyl-D-galactopyranoside
- AKOS016015049
- DB02100
- (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxy-tetrahydropyran-3,4,5-triol
- CHEBI:55507
- .alpha.-Methyl-D-galactopyranoside
- alpha-D-GalOMe
- EINECS 222-251-7
- MFCD00064085
- methyl
- Methyl .alpha.-D-galactopyranoside
- Methyl .alpha.-galactopyranoside
- inverted exclamation mark-D-GALACTOPYRANOSIDE
- 3396-99-4
- ESJ6UY55QN
- NS00069874
- D78224
- 6BD947CC-7166-409C-84AA-2521D81B8BB5
- CHEMBL467773
- 1-O-methyl-alpha-D-galactopyranose
- A-d-galactopyranoside
- Q18344140
- Epitope ID:150066
- methyl alpha-galactopyranoside
- M1047
- .alpha.-D-Galactopyranoside, methyl
- METHYL ?-GALACTOSIDE
-
- MDL: MFCD00064085
- Inchi: 1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4+,5+,6-,7+/m1/s1
- InChI Key: HOVAGTYPODGVJG-PZRMXXKTSA-N
- SMILES: O1[C@@H]([C@@H]([C@H]([C@H]([C@H]1CO)O)O)O)OC
- BRN: 81570
Computed Properties
- Exact Mass: 194.07900
- Monoisotopic Mass: 194.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -2.2
- Topological Polar Surface Area: 99.4
Experimental Properties
- Color/Form: Cream or white crystalline powder
- Density: 1.2501 (rough estimate)
- Melting Point: 116-117 ºC
- Boiling Point: 389.1°C at 760 mmHg
- Flash Point: 189.1 ºC
- Refractive Index: 176.5 ° (C=1, H2O)
- PSA: 99.38000
- LogP: -2.56730
- Solubility: Not determined
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- WGK Germany:3
- Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin
- Safety Instruction: S24/25
- FLUKA BRAND F CODES:3-10
- Storage Condition:Sealed in dry,2-8°C
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PD511-1g |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |
3396-99-4 | 97% | 1g |
102CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PD511-250mg |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |
3396-99-4 | 97% | 250mg |
40CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PD511-25g |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |
3396-99-4 | 97% | 25g |
607CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PD511-5g |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |
3396-99-4 | 97% | 5g |
152.0CNY | 2021-07-14 | |
| Alichem | A119001912-100g |
(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol |
3396-99-4 | 97% | 100g |
$193.05 | 2023-09-02 | |
| Chemenu | CM182096-100g |
(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol |
3396-99-4 | 97% | 100g |
$204 | 2021-06-15 | |
| Chemenu | CM182096-500g |
(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol |
3396-99-4 | 97% | 500g |
$608 | 2021-06-15 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R054215-1g |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |
3396-99-4 | 98% | 1g |
¥28 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R054215-25g |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |
3396-99-4 | 98% | 25g |
¥118 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R054215-5g |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |
3396-99-4 | 98% | 5g |
¥34 | 2024-05-24 |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol Suppliers
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
Chemical Profile of CAS No 3396-99-4 and (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
The compound identified by CAS No 3396-99-4 is a significant molecule in the field of chemical biology and pharmaceutical research. This trisaccharide derivative, specifically (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol, has garnered attention due to its unique structural features and potential biological activities. The stereochemistry of this compound is meticulously defined by the (2R,3R,4S,5R,6S) configuration, which plays a crucial role in its interactions with biological targets.
Structurally speaking, (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol belongs to the class of glycosides with a cyclic ether backbone. The presence of multiple hydroxyl groups and the methoxy substituent at the 6-position contributes to its solubility and reactivity in aqueous environments. This makes it an attractive candidate for further exploration in drug design and development.
In recent years, there has been a surge in research focusing on natural product-inspired scaffolds for drug discovery. Compounds like (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol are often derived from microbial metabolites or plant extracts. The stereochemistry of such compounds is not arbitrary but rather the result of evolutionary optimization for biological efficacy. For instance, studies have shown that the (2R) configuration at the anomeric carbon enhances binding affinity to certain enzymes and receptors.
One of the most compelling aspects of CAS No 3396-99-4 is its potential as a prodrug or intermediate in the synthesis of more complex molecules. The hydroxymethyl group at position 2 can undergo further functionalization to introduce additional pharmacophores. This flexibility allows chemists to tailor the compound for specific therapeutic applications. For example, modifications at this position could enhance metabolic stability or improve membrane permeability.
Recent advances in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular docking studies have been particularly useful in identifying how (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol interacts with target proteins. These simulations have revealed potential binding sites that could be exploited for therapeutic intervention. Moreover, virtual screening has helped prioritize analogs for experimental validation.
The synthesis of chiral compounds like CAS No 3396-99-4 remains a challenging yet rewarding endeavor. Traditional methods often rely on enzymatic catalysis or chiral auxiliaries to achieve high enantiomeric purity. However, newer techniques such as asymmetric transition-metal catalysis are emerging as powerful tools for constructing complex stereocenters efficiently. These innovations are reducing costs and improving yields while maintaining stereochemical integrity.
From a pharmaceutical perspective,the potential applications of (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol are vast. Its structural motifs are reminiscent of known bioactive molecules, suggesting it could modulate pathways involved in inflammation、metabolism、or even neurodegeneration。 Preclinical studies have begun to explore these possibilities, with early results being promising enough to warrant further investment into large-scale synthesis and clinical trials.
The industrial production of such specialized chemicals requires rigorous quality control measures to ensure batch-to-batch consistency. Analytical techniques such as HPLC、NMR spectroscopy、and mass spectrometry are employed to verify purity and identity. These methods not only guarantee compliance with regulatory standards but also provide valuable data for process optimization.
In conclusion,CAS No 3396-99-4 represents an exciting opportunity for innovation in medicinal chemistry。 The unique stereochemistry and functional groups present in (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol make it a versatile building block with significant therapeutic potential。 As research continues to uncover new biological targets and synthetic methodologies, this compound is poised to play an important role in future drug development pipelines.
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